molecular formula C17H17N3O3S3 B2687646 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 941981-44-8

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2687646
CAS No.: 941981-44-8
M. Wt: 407.52
InChI Key: YZPORCPYUZUKAV-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O3S3 and its molecular weight is 407.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Anticancer Applications

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide and its derivatives have been extensively studied for their potential antitumor and anticancer properties. Notably, benzothiazole derivatives, which are structurally related to this compound, have shown considerable anticancer activity against various cancer cell lines. For instance, benzothiazole derivatives have been evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases, showing significant activity against some cancer types (Yurttaş, Tay, & Demirayak, 2015). Additionally, other related compounds have exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231 (Gür et al., 2020).

Biological Activity Studies

Various studies have explored the biological activities of this compound and its analogs. For example, benzothiazole acylhydrazones, closely related to the compound , have been synthesized and investigated for probable anticancer activity, showing cytotoxic activity against different cancer cell lines (Osmaniye et al., 2018). Moreover, the 3,4-dimethoxybenzyl moiety, a component of the compound, has been used as an N-protecting group in synthetic chemistry, indicating its utility in the development of pharmacologically relevant molecules (Grunder-Klotz & Ehrhardt, 1991).

Potential in Antibacterial and Antimicrobial Applications

Derivatives of this compound have shown potential in antibacterial and antimicrobial applications. For instance, N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives demonstrated significant activity in biological activities like antibacterial and urease inhibition (Gull et al., 2016). Furthermore, certain benzothiazole derivatives have been evaluated for their antimicrobial activity, displaying promising results against various bacterial strains (Rezki, 2016).

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c1-22-13-5-11(6-14(8-13)23-2)9-25-17-19-12(10-26-17)7-15(21)20-16-18-3-4-24-16/h3-6,8,10H,7,9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPORCPYUZUKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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